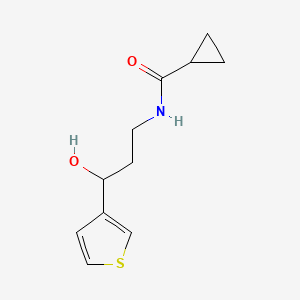

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide” is a chemical compound with diverse applications in scientific research. It contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method, the Fiesselmann synthesis, involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

The molecular structure of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide” includes a five-membered thiophene ring, a secondary amide, a secondary alcohol, and a cyclopropane ring .科学的研究の応用

Organic Synthesis and Chemical Properties

Research in organic synthesis often focuses on the development of novel synthetic routes and the characterization of new compounds. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including phenyl and naphthalen-1yl substituents, highlights the structural diversity achievable through specific reactions. These compounds have been characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and in some cases, crystal structure analysis, demonstrating the cyclohexane ring's chair conformation and molecular stabilization via intramolecular hydrogen bonds (Özer et al., 2009).

Antiproliferative and Antimicrobial Applications

The search for new anticancer drugs has led to the exploration of cyclopropane derivatives and thiophene analogues. For instance, studies on the antiproliferative and pro-apoptotic effects of novel nitro-substituted hydroxynaphthanilides have shown promising results against cancer cell lines, without affecting non-tumor cells, indicating a potential for the development of new anticancer agents (Kauerová et al., 2016). Additionally, N-alkoxyphenylhydroxynaphthalenecarboxamides have exhibited antimycobacterial activity, highlighting their potential in addressing infectious diseases (Goněc et al., 2016).

Material Science and Hydrogel Applications

In material science, the development of hydrogels that are hydrolytically degradable under acidic conditions has been reported. This is achieved through the synthesis of novel crosslinkers, which are stable at physiological pH but cleave in acidic environments, offering potential uses in biomedical applications, such as oesophageal stents (Vetrik et al., 2011).

特性

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-10(9-4-6-15-7-9)3-5-12-11(14)8-1-2-8/h4,6-8,10,13H,1-3,5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDVFXHIQFPPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555196.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide](/img/structure/B2555211.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2555212.png)

![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B2555214.png)

![2-[(4-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2555218.png)